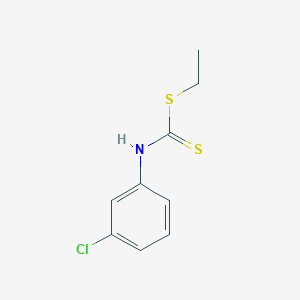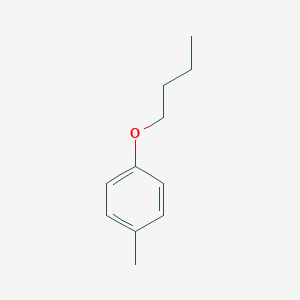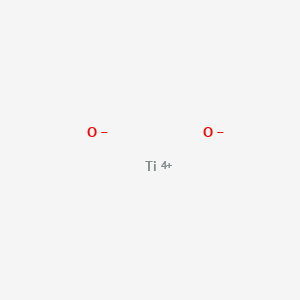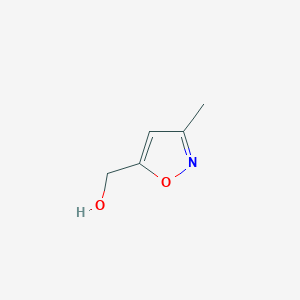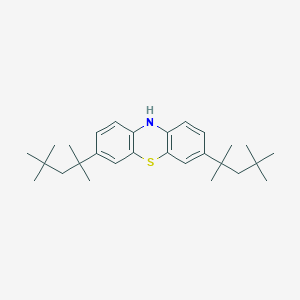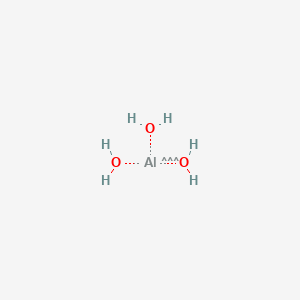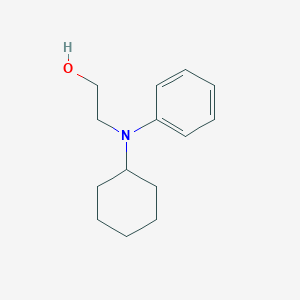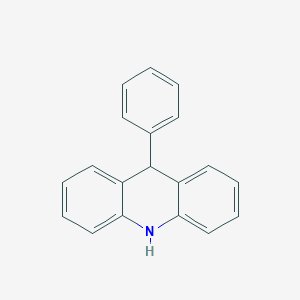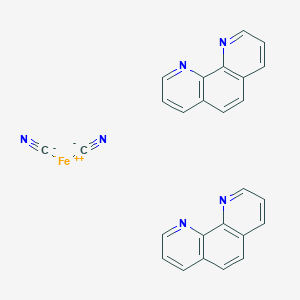
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide sources. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and potassium cyanide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) from iron(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with altered ligand environments.
Reduction: Reversion to the original iron(II) complex.
Substitution: Formation of new coordination compounds with different ligands.
科学研究应用
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and polymerization processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
作用机制
The mechanism of action of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron involves its ability to coordinate with various substrates through its iron center. The 1,10-phenanthroline ligands provide a stable environment for the iron, allowing it to participate in redox reactions and ligand exchange processes. The cyanide ligands contribute to the overall stability and reactivity of the complex. Molecular targets include DNA, proteins, and other biomolecules, where the compound can induce structural changes and modulate biological activity.
相似化合物的比较
Similar Compounds
- Dicyano-bis(1,10-phenanthroline)iron(II) complex
- Bis(o-phenanthroline)ferrous cyanide trihydrate
- Iron(II) 1,10-phenanthroline dicyanide
Uniqueness
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron is unique due to its specific ligand arrangement and the resulting chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it suitable for specialized applications in catalysis and material science.
属性
CAS 编号 |
14768-11-7 |
|---|---|
分子式 |
C26H16FeN6 |
分子量 |
468.3 g/mol |
IUPAC 名称 |
iron(2+);1,10-phenanthroline;dicyanide |
InChI |
InChI=1S/2C12H8N2.2CN.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;/h2*1-8H;;;/q;;2*-1;+2 |
InChI 键 |
YAQXGBBDJYBXKL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
规范 SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
Key on ui other cas no. |
14768-11-7 |
Pictograms |
Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


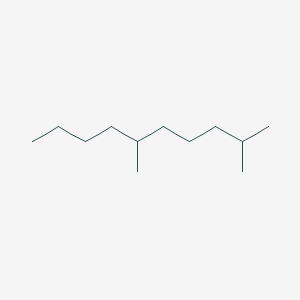
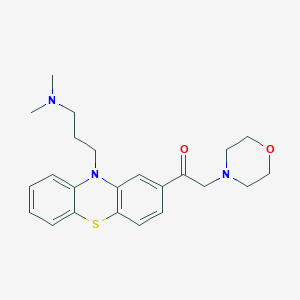
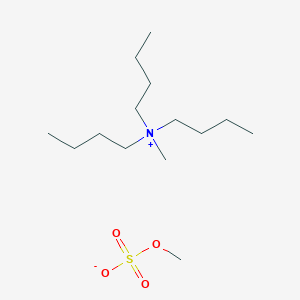
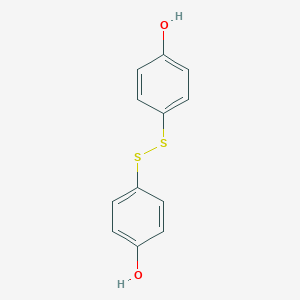
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
